

Cavidine initial discovery and isolation

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Compound Focus: Cavidine

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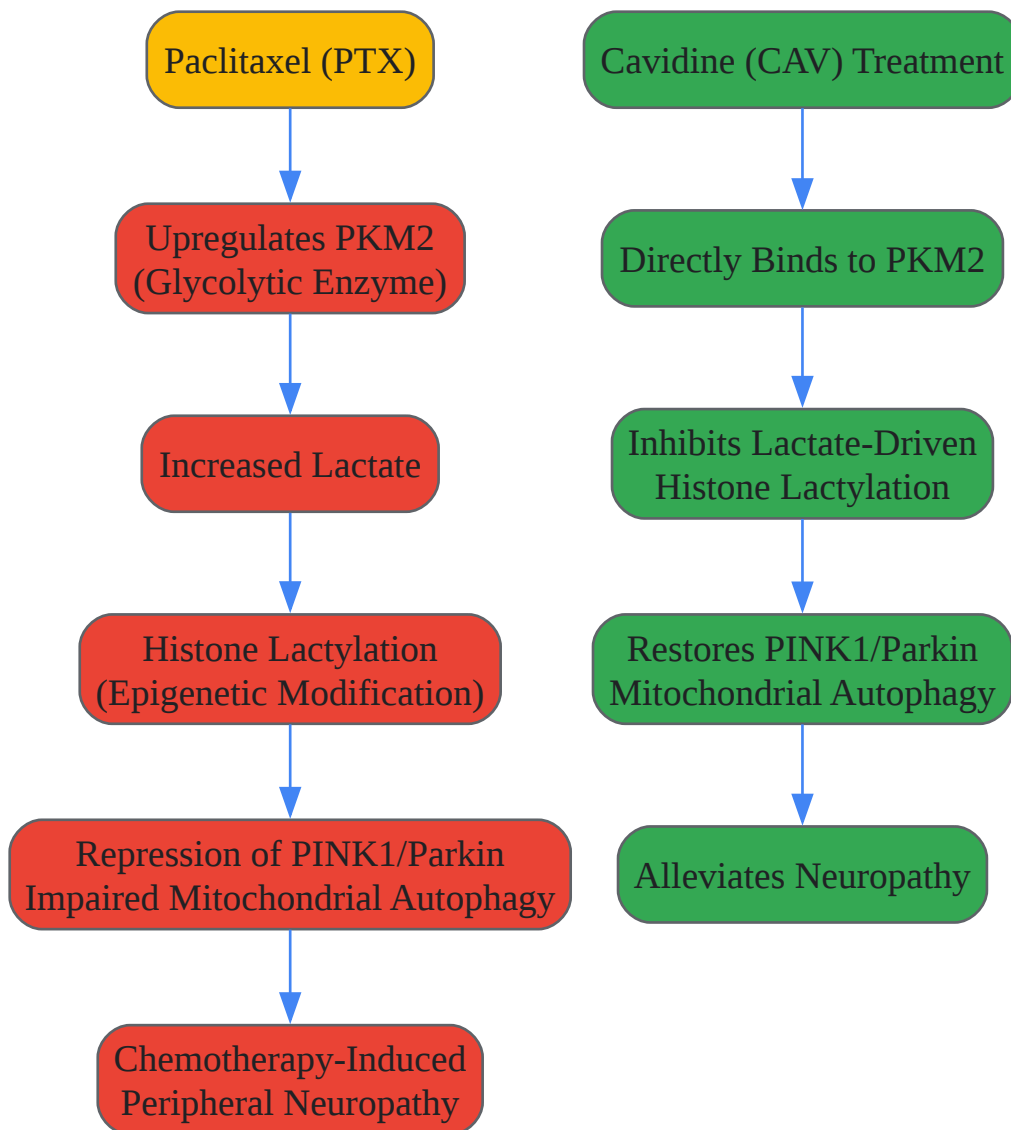
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Cavidine in Modern Research

Cavidine (CAV) is a bioactive benzyloquinoline alkaloid found in plants of the *Corydalis* genus, particularly *Corydalis yanhusuo* [1] [2]. Recent studies focus on its potential for treating chemotherapy-induced peripheral neuropathy (CIPN) [1].

The diagram below illustrates the primary molecular mechanism through which **cavidine** alleviates paclitaxel-induced peripheral neuropathy, as revealed by contemporary studies [1].



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Cavidine mechanism of action against paclitaxel-induced neuropathy.

Quantitative Data and Properties

The table below summarizes key quantitative data and properties of **cavidine** from recent research.

Aspect	Details
Chemical Formula & MW	C ₂₀ H ₁₉ NO ₅ ; 353.37 g/mol [1].
Natural Source	Primarily isolated from the tubers of <i>Corydalis</i> species (e.g., <i>Corydalis yanhusuo</i>) [1] [2].
Therapeutic Efficacy (In Vivo)	Alleviated mechanical allodynia and thermal hyperalgesia in a murine model of CIPN (induced by paclitaxel, cumulative dose 32 mg/kg) [1].
Key Molecular Interaction	Directly binds to pyruvate kinase M2 (PKM2). Confirmed via molecular docking and biolayer interferometry assays [1].
Key Downstream Effect	Promoted mitochondrial autophagy ("mitophagy") by increasing the expression of PINK1 and Parkin proteins [1].

Experimental Protocols for Key Assays

For researchers looking to validate these findings, here are the methodologies for core experiments from the recent study [1].

In Vivo Efficacy Model

- **Animal Model:** Male mice.
- **CIPN Model Induction:** Administer paclitaxel (4 mg/kg) via intraperitoneal injection every other day for a cumulative dose of 32 mg/kg.
- **Drug Administration:** **Cavidine** is administered via intraperitoneal injection.
- **Behavioral Testing:** Assess mechanical allodynia using von Frey filaments and thermal hyperalgesia using a hot plate or radiant heat test.

Molecular Docking Simulation

- **Objective:** To predict the binding interaction between **cavidine** and the target protein PKM2.
- **Software:** Schrodinger Maestro software suite.

- **Procedure:**
 - **Ligand Preparation:** The 3D structure of **cavidine** is obtained (e.g., from PubChem) and prepared using the LigPrep module. This involves hydrogen atom addition, energy minimization, and generating possible ionization states.
 - **Protein Preparation:** The crystal structure of PKM2 is sourced from the Protein Data Bank. It is processed using the Protein Preparation Wizard to remove water molecules, add hydrogens, assign bond orders, and optimize the structure via energy minimization.
 - **Grid Generation:** A receptor grid is defined around the active site of PKM2, often using the centroid of a known co-crystallized ligand.
 - **Docking:** The prepared **cavidine** structure is docked into the defined grid using the Glide module (e.g., in SP or XP mode) to generate binding poses and calculate a docking score.

Biolayer Interferometry (BLI) Assay

- **Objective:** To experimentally confirm the direct binding and quantify kinetics.
- **System:** BLI instrument.
- **Procedure:**
 - **Immobilization:** Purified PKM2 protein is biotinylated and immobilized onto streptavidin-coated biosensor tips.
 - **Baseline:** Biosensors are immersed in a buffer solution to establish a baseline.
 - **Association:** Biosensors are exposed to a series of concentrations of **cavidine** to measure binding.
 - **Dissociation:** Biosensors are transferred back to buffer to measure dissociation of the **cavidine**-PKM2 complex.
 - **Analysis:** Data is fitted to a binding model to determine association and dissociation rate constants, and the equilibrium dissociation constant.

Future Research Directions

The discovery of **cavidine**'s interaction with the PKM2-lactylation-mitophagy axis opens several promising research avenues:

- **Lead Optimization:** Explore structure-activity relationships by synthesizing and testing **cavidine** analogs for improved potency and pharmacokinetic properties [1].
- **Disease Scope:** Investigate its therapeutic potential in other conditions linked to mitochondrial dysfunction and metabolic stress, such as neurodegenerative diseases [1].
- **Conservation Biology:** The vulnerable status of *C. yanhusuo* underscores the need for sustainable sourcing. Research into cultivating alternative, alkaloid-rich species like *C. nanchuanensis* is crucial

[2].

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References

1. Cavidine alleviates paclitaxel-induced peripheral ... [sciencedirect.com]
2. Metabolomic and evolutionary integration unveils medicinal ... [pmc.ncbi.nlm.nih.gov]

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